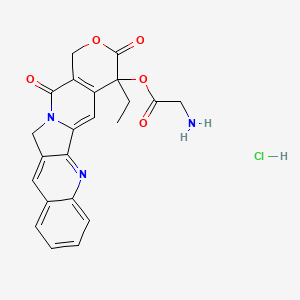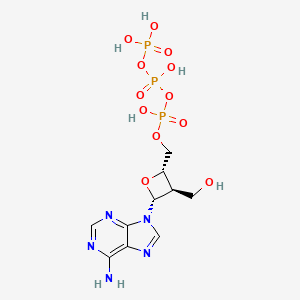
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile is a phenylpyridine.
Aplicaciones Científicas De Investigación
Antifungal Activity
Compounds related to 2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile have been synthesized and evaluated for their antifungal properties. For example, a study by Ibrahim et al. (2008) synthesized derivatives of this compound and screened them for antifungal activity, indicating potential applications in combating fungal infections (Ibrahim et al., 2008).
Synthesis of Thieno[2,3-b]pyridines
In the field of organic chemistry, this compound has been used as a starting material for the synthesis of Thieno[2,3-b]pyridines. Alinaghizadeh et al. (2015) reported a cascade synthesis process using this compound, showcasing its utility in creating complex organic structures (Alinaghizadeh et al., 2015).
Corrosion Inhibition
One of the notable applications of derivatives of this compound is in the area of corrosion inhibition. Mahmoud and El-Sewedy (2018) synthesized derivatives and found them effective as corrosion inhibitors. This application is significant in industrial settings, particularly for protecting metals like steel from corrosion (Mahmoud & El-Sewedy, 2018).
Organic Synthesis Methodology
The compound is also integral in developing new methods in organic synthesis. For instance, a study by Bayat et al. (2018) demonstrated a one-pot, four-component synthesis method using a derivative of this compound, highlighting its role in facilitating efficient chemical synthesis (Bayat et al., 2018).
Antimicrobial Properties
Koszelewski et al. (2021) conducted a preliminary study on derivatives of this compound, focusing on their potential as antimicrobial drugs. They emphasized the selection of structures with high biological activity against various bacteria, underscoring the compound's significance in developing new antimicrobial agents (Koszelewski et al., 2021).
Synthesis of Novel Heterocycles
This compound is also used in the synthesis of novel heterocyclic compounds. Abdel-ghany et al. (2016) demonstrated its use in creating new derivatives of fused pyridines, which are important in various chemical and pharmaceutical applications (Abdel-ghany et al., 2016).
Propiedades
Nombre del producto |
2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile |
|---|---|
Fórmula molecular |
C15H11ClN4S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-amino-4-(2-chlorophenyl)-6-ethylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11ClN4S/c1-2-21-15-11(8-18)13(10(7-17)14(19)20-15)9-5-3-4-6-12(9)16/h3-6H,2H2,1H3,(H2,19,20) |
Clave InChI |
ZDQBGAWRNRRFFD-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)
![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)
![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)


![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)